(2-Chloropropyl)benzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27450. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10304-81-1 |

|---|---|

Molecular Formula |

C9H11Cl |

Molecular Weight |

154.63 g/mol |

IUPAC Name |

2-chloropropylbenzene |

InChI |

InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |

InChI Key |

CKWAHIDVXZGPES-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC=CC=C1)Cl |

Canonical SMILES |

CC(CC1=CC=CC=C1)Cl |

Other CAS No. |

10304-81-1 |

Origin of Product |

United States |

Foundational & Exploratory

(2-Chloropropyl)benzene (CAS: 10304-81-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

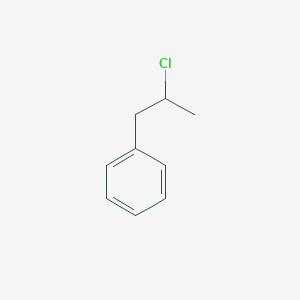

(2-Chloropropyl)benzene, with the CAS registry number 10304-81-1, is a halogenated aromatic hydrocarbon. Its structure consists of a benzene (B151609) ring attached to a propyl group, with a chlorine atom substituted at the second position of the propyl chain. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[1][2] This technical guide provides an in-depth overview of its chemical and physical properties, spectral data, synthesis, and reactivity, tailored for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 10304-81-1 | [3][4] |

| Molecular Formula | C₉H₁₁Cl | [3][4] |

| Molecular Weight | 154.64 g/mol | [3][5] |

| Boiling Point | 211.1 °C at 760 mmHg | [5] |

| Density | 1.027 g/cm³ | [5] |

| Flash Point | 79.7 °C | [5] |

| Refractive Index | 1.513 | [5] |

| LogP | 2.85640 | [5] |

| Vapor Pressure | 0.27 mmHg at 25°C | [5] |

Spectral Data

Detailed spectral analysis is essential for the unambiguous identification and characterization of this compound. The following spectral data are available for this compound:

-

Mass Spectrometry (MS): The mass spectrum of this compound is available, providing information about its molecular weight and fragmentation pattern.[3][6] Key peaks in the electron ionization (EI) mass spectrum are observed at m/z values of 154 (molecular ion), 92, and 91.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹³C NMR and ¹H NMR data are available.[6] These spectra are critical for confirming the carbon skeleton and the substitution pattern of the molecule.

-

Infrared (IR) Spectroscopy: The vapor phase IR spectrum of this compound is available, which can be used to identify the functional groups present in the molecule.[6]

-

Gas Chromatography (GC): The Kovats retention index for this compound has been reported, which is useful for its identification in complex mixtures by GC.[6][7]

Synthesis

This compound is primarily synthesized through the hydrochlorination of allylbenzene (B44316). This reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule.

Experimental Protocol: Synthesis from Allylbenzene

A process for the production of 2-chloro-1-phenylpropane is described in a patent, which involves the reaction of benzene and allyl chloride in the presence of a catalyst.[8] While this patent uses benzene and allyl chloride, the principle of hydrochlorination of the double bond in allylbenzene is analogous. A general procedure based on this principle would be:

Materials:

-

Allylbenzene

-

Anhydrous Hydrogen Chloride (gas or solution in a suitable solvent)

-

Anhydrous solvent (e.g., dichloromethane, diethyl ether)

Procedure:

-

Dissolve allylbenzene in a suitable anhydrous solvent in a reaction vessel equipped with a stirring mechanism and a gas inlet.

-

Cool the reaction mixture to a low temperature (e.g., 0 °C) using an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution with constant stirring, or add a pre-prepared solution of HCl in the anhydrous solvent.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, quench the reaction by adding a cold, dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any excess acid.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.[8][9]

Reaction Mechanism

The hydrochlorination of allylbenzene follows Markovnikov's rule, where the proton (H⁺) from HCl adds to the carbon of the double bond that has the greater number of hydrogen atoms. This leads to the formation of a more stable secondary carbocation, which is then attacked by the chloride ion (Cl⁻).

Reactivity and Potential Applications

This compound is a reactive compound due to the presence of the chlorine atom, which can act as a leaving group in nucleophilic substitution reactions. This reactivity makes it a useful precursor for the synthesis of various derivatives. For instance, it can be used to introduce the 2-phenylpropyl group into other molecules.

Its primary application lies in its role as an intermediate in the synthesis of pharmaceuticals and pesticides.[1] The structural motif of a substituted propylbenzene (B89791) is found in a number of biologically active compounds.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

This compound is a key chemical intermediate with established physicochemical and spectral properties. Its synthesis via the hydrochlorination of allylbenzene is a well-understood process. The reactivity of this compound makes it a versatile building block in the development of new chemical entities, particularly in the pharmaceutical and agrochemical industries. This guide provides a foundational understanding of this compound for researchers and professionals engaged in drug discovery and development.

References

- 1. 1-Chloro-3-phenylpropane(104-52-9) 1H NMR [m.chemicalbook.com]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Benzene, (2-chloropropyl)- [webbook.nist.gov]

- 4. Benzene, (2-chloropropyl)- [webbook.nist.gov]

- 5. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Kovats Retention Index: (2-Chloropropyl)-benzene (C9H11Cl) [pherobase.com]

- 8. US2654791A - Production of 2-chloro-1-phenylpropane - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

(2-Chloropropyl)benzene molecular weight and formula

An In-depth Technical Guide to (2-Chloropropyl)benzene

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Formula

This compound is a colorless liquid organic compound. It is also known by other names such as 1-Phenyl-2-chloropropane and 2-Chloro-1-phenylpropane.[1][2] The compound is notable as an intermediate in various chemical syntheses.

Below is a summary of its key identifiers and molecular formula.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₉H₁₁Cl[1][2] |

| CAS Registry Number | 10304-81-1[1][2] |

| IUPAC Name | [(2S)-2-chloropropyl]benzene[3] |

Physicochemical Properties

The fundamental physicochemical properties of this compound are crucial for its application in experimental settings.

| Property | Value |

| Molecular Weight | 154.637 g/mol [1][2] |

| Density | 1.027 g/cm³[4] |

| Boiling Point | 211.1°C at 760 mmHg[4] |

| Flash Point | 79.7°C[4] |

| Vapor Pressure | 0.27 mmHg at 25°C[4] |

| Refractive Index | 1.513[4] |

Structural Information

The molecular structure of this compound consists of a benzene (B151609) ring attached to a chloropropyl group.

Caption: Molecular structure of this compound.

This guide summarizes the essential molecular and physical data for this compound, providing a foundation for its use in research and development.

References

An In-depth Technical Guide on the Synthesis and Characterization of (2-Chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (2-Chloropropyl)benzene, a key intermediate in various chemical syntheses. This document details established synthetic protocols and outlines the analytical techniques used to confirm the structure and purity of the compound. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using process diagrams.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the Friedel-Crafts alkylation of benzene (B151609). Two primary variations of this reaction are presented below.

Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This method involves the reaction of benzene with allyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a nitroalkane co-solvent to improve yield.

Experimental Protocol:

A detailed experimental procedure adapted from the literature is as follows:

-

To a cooled mixture of anhydrous benzene (e.g., 360 mL) and nitropropane (e.g., 260 mL), slowly add anhydrous aluminum chloride (e.g., 77 g) with continuous stirring.

-

Maintain the temperature of the reaction mixture between -5°C and 0°C.

-

Slowly add a solution of allyl chloride (e.g., 77 g) in an equal volume of dry benzene to the mixture.

-

After the addition is complete, continue stirring for approximately 30 minutes.

-

Hydrolyze the reaction mixture by pouring it into a cold solution of concentrated hydrochloric acid (e.g., 50 mL) in water (e.g., 500 mL).

-

Separate the benzene layer and extract the aqueous phase with additional portions of benzene.

-

Combine the organic phases and dry them over a mixture of sodium bicarbonate and sodium sulfate.

-

Isolate the this compound from the mixture by vacuum distillation.

Friedel-Crafts Alkylation of Benzene with 2-Chloropropane (B107684)

An alternative approach is the direct alkylation of benzene with 2-chloropropane using a Lewis acid catalyst.

Experimental Protocol:

-

In a flask equipped with a stirrer, dropping funnel, and a reflux condenser, place anhydrous benzene.

-

Cool the flask in an ice bath and add a Lewis acid catalyst, such as anhydrous aluminum chloride, in portions.

-

Slowly add 2-chloropropane to the stirred mixture.

-

After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration.

-

Quench the reaction by carefully adding the mixture to ice-water.

-

Separate the organic layer, wash it with a dilute solution of sodium bicarbonate and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purify the product by distillation.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various spectroscopic and physical methods.

Physical Properties

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Cl | [1][2][3] |

| Molecular Weight | 154.64 g/mol | [4] |

| CAS Number | 10304-81-1 | [1][2][3] |

| Boiling Point | 211.1 °C at 760 mmHg | |

| Density | 1.027 g/cm³ | |

| Refractive Index | 1.513 |

Spectroscopic Data

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.40 | Sextet | 1H | Methine proton (-CH(Cl)-) |

| ~3.10 & ~2.95 | Doublet of doublets | 2H | Methylene protons (-CH₂-) |

| ~1.50 | Doublet | 3H | Methyl protons (-CH₃) |

The carbon-13 NMR spectrum indicates the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~139 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~58 | Methine C (-CH(Cl)-) |

| ~45 | Methylene C (-CH₂-) |

| ~23 | Methyl C (-CH₃) |

The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2980-2850 | Strong | Aliphatic C-H stretch |

| 1605, 1495, 1450 | Medium | Aromatic C=C skeletal vibrations |

| ~750, ~700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

| ~650 | Medium-Strong | C-Cl stretch |

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 154/156 | Moderate | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 119 | Moderate | [M - Cl]⁺ |

| 91 | High | [C₇H₇]⁺ (tropylium ion), base peak |

| 65 | Moderate | [C₅H₅]⁺ |

Visualized Workflows

Synthesis and Characterization Workflow

Caption: Overall workflow for the synthesis and characterization of this compound.

Friedel-Crafts Alkylation Signaling Pathway

Caption: Mechanism of the Friedel-Crafts alkylation of benzene with allyl chloride.

References

Spectroscopic Analysis of (2-Chloropropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2-Chloropropyl)benzene, a key intermediate in various chemical syntheses. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~4.40 | Sextet | 1H | Methine proton (-CH(Cl)-) |

| ~3.10 | Doublet of doublets | 1H | Methylene proton (-CH₂-) |

| ~2.95 | Doublet of doublets | 1H | Methylene proton (-CH₂-) |

| ~1.55 | Doublet | 3H | Methyl protons (-CH₃) |

Note: Predicted data is based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

¹³C NMR

While specific experimental data from databases like SpectraBase is noted, numerical values were not directly retrieved.[1] The following are predicted chemical shifts.

| Chemical Shift (ppm) | Assignment |

| ~139 | Quaternary aromatic carbon |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~127 | Aromatic CH |

| ~58 | Methine carbon (-CH(Cl)-) |

| ~45 | Methylene carbon (-CH₂-) |

| ~23 | Methyl carbon (-CH₃) |

Note: Predicted data requires experimental verification.

Table 2: Infrared (IR) Spectroscopy Data

A vapor phase IR spectrum is available through public databases.[1] The characteristic absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Alkyl |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| 770-730, 710-690 | C-H Bend (out-of-plane) | Monosubstituted Aromatic |

| 800-600 | C-Cl Stretch | Alkyl Halide |

Table 3: Mass Spectrometry (MS) Data

The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1][2]

| m/z | Relative Intensity | Proposed Fragment |

| 154 | Moderate | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 156 | Low | [M+2]⁺ (³⁷Cl isotope) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 92 | Moderate | [C₇H₈]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A typical protocol for obtaining ¹H and ¹³C NMR spectra of a substituted alkylbenzene like this compound is as follows:

-

Sample Preparation: A sample of approximately 5-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: The spectrum is recorded on a Fourier transform NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300 MHz or higher for adequate signal dispersion.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope and longer relaxation times.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the IR spectrum can be obtained using one of the following methods:

-

Neat Sample (Thin Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr), which are then pressed together to create a thin film. The plates are mounted in a sample holder and placed in the IR spectrometer.

-

Solution: A dilute solution (typically 1-5%) of the compound is prepared in a relatively IR-transparent solvent (e.g., carbon tetrachloride, CCl₄, or chloroform, CHCl₃). The solution is then placed in a liquid sample cell of a known path length for analysis. A spectrum of the pure solvent is also run as a background.

-

Attenuated Total Reflectance (ATR): A drop of the liquid is placed directly onto the crystal (e.g., ZnSe, diamond) of an ATR accessory. This technique is often preferred for its simplicity and minimal sample preparation.

The instrument used is a Fourier Transform Infrared (FTIR) spectrometer, and the spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common method for the mass analysis of relatively small, volatile organic molecules like this compound.[3]

-

Sample Introduction: The sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. The sample must be volatilized, which may require heating.[3]

-

Ionization: In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).[3] This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which can then undergo fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Physical Properties of (2-Chloropropyl)benzene

This guide provides a comprehensive overview of the key physical properties of (2-Chloropropyl)benzene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise data and methodologies for handling this compound.

Core Physical Properties

This compound, also known by its IUPAC name 1-chloro-2-phenylpropane, is a halogenated aromatic hydrocarbon. Its physical characteristics are crucial for its application in various chemical syntheses and pharmaceutical developments.

The primary physical constants for this compound are summarized in the table below for quick reference. These values are compiled from various chemical data sources.

| Physical Property | Value | Units | Notes |

| Boiling Point | 211.1[1][2] | °C | At 760 mmHg |

| Density | 1.027[1][2] | g/cm³ | At standard conditions |

| Molecular Formula | C₉H₁₁Cl | - | - |

| Molecular Weight | 154.64 | g/mol | [3][4] |

| Flash Point | 79.7 | °C | [1][2] |

| Refractive Index | 1.513 | - | [1][2] |

Factors Influencing Physical Properties

The physical properties of haloalkanes like this compound are influenced by several factors inherent to their molecular structure.

-

Boiling Point : Haloalkanes generally exhibit higher boiling points than their parent alkanes due to increased molecular mass and stronger intermolecular forces, namely dipole-dipole interactions and van der Waals forces.[5][6] The presence of the chlorine atom in this compound increases its polarity and molecular weight compared to propylbenzene, leading to a higher boiling point. The boiling points of alkyl halides follow the trend R-I > R-Br > R-Cl > R-F for the same alkyl group, a result of decreasing van der Waals forces with decreasing size and mass of the halogen.[5][7]

-

Density : The density of haloalkanes is typically greater than that of corresponding alkanes.[5] The density of haloalkanes increases with the increasing atomic mass of the halogen.[5][7] For monochloroalkanes, density tends to decrease slightly as the carbon chain length increases.[5] Polychlorinated hydrocarbons are heavier than water.[8]

Experimental Protocols

This micro-method is suitable for small sample volumes.

Principle: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. By heating a sample and observing the temperature at which rapid boiling occurs, the boiling point can be determined.

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

High-boiling mineral oil

Procedure:

-

A small amount of the liquid sample (a few drops) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed open-end down into the test tube containing the sample.

-

The test tube is attached to a thermometer.

-

The thermometer and attached tube are placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

-

The Thiele tube is gently heated, causing the air trapped in the capillary tube to expand and slowly bubble out.

-

Heating is continued until a continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Visualization of Experimental Workflow

The logical flow of the boiling point determination using the Thiele tube method can be visualized as follows:

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Benzene, (2-chloropropyl)- (CAS 10304-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. CAS # 10304-81-1, (2-Chloropropyl)-Benzene: more information. [ww.chemblink.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]

- 8. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

Solubility of (2-Chloropropyl)benzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-Chloropropyl)benzene in various organic solvents. Due to a lack of specific quantitative data in publicly accessible literature, this guide focuses on the fundamental principles governing its solubility, qualitative assessments, and a detailed experimental protocol for the quantitative determination of its solubility.

Core Concepts: Predicting Solubility

This compound is a haloalkane with an aromatic phenyl group. Its solubility in organic solvents is primarily dictated by the "like dissolves like" principle. The molecule possesses both a non-polar phenyl ring and alkyl chain, and a polar carbon-chlorine bond. This structure suggests that it will be most soluble in non-polar or weakly polar organic solvents that can engage in van der Waals forces and dipole-dipole interactions.[1][2][3][4] Conversely, it is expected to have low solubility in highly polar solvents, particularly water.[2]

Qualitative Solubility Data

| Solvent | Solvent Type | Expected Qualitative Solubility |

| Hexane | Non-polar | Highly Soluble |

| Toluene | Non-polar Aromatic | Highly Soluble |

| Diethyl Ether | Weakly Polar | Soluble |

| Chloroform | Weakly Polar | Soluble |

| Acetone | Polar Aprotic | Soluble |

| Ethanol | Polar Protic | Moderately Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

| Water | Highly Polar | Insoluble |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method followed by UV-Vis spectrophotometric analysis. This method is adaptable for various volatile and non-volatile solutes and solvents.

Objective: To determine the saturation concentration of this compound in a specified organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (HPLC grade or equivalent)

-

Volumetric flasks (Class A)

-

Pipettes (Class A)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Syringe filters (chemically compatible with the solvent, e.g., 0.45 µm PTFE)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound in the chosen solvent of a known concentration (e.g., 10 mg/mL).

-

Perform a series of dilutions of the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

-

Equilibration:

-

In several glass vials, add an excess amount of this compound to a known volume of the organic solvent. An excess of the solute should be visible as a separate phase.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette, ensuring no undissolved material is disturbed.

-

Filter the withdrawn sample through a syringe filter into a clean vial to remove any suspended micro-particles.

-

Dilute the filtered, saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Analysis by UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning one of the standard solutions.

-

Measure the absorbance of each standard solution and the diluted sample solution at the λmax.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve using its measured absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination.

References

The Discovery and Historical Synthesis of (2-Chloropropyl)benzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloropropyl)benzene, a substituted aromatic hydrocarbon, holds significance as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring a reactive chlorine atom on the propyl side chain, allows for a variety of subsequent chemical transformations. This technical guide provides a comprehensive overview of the discovery and key historical methods for the synthesis of this compound, presenting detailed experimental protocols, comparative data, and mechanistic insights to serve as a valuable resource for professionals in the field. The earliest notable synthesis of this compound is credited to Nenitzescu and Isacescu in 1933, followed by a significant improvement in yield by Weston in 1948.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₉H₁₁Cl |

| Molecular Weight | 154.64 g/mol |

| CAS Number | 10304-81-1 |

| Boiling Point | 79 °C at 10 mmHg |

| Density | 1.03 g/cm³ |

| Refractive Index | 1.517 |

| ¹³C NMR | δ (ppm): 23.5, 43.1, 58.9, 126.8, 128.7, 129.1, 139.2 |

| Mass Spectrum (EI) | Major peaks (m/z): 154 (M+), 119, 91, 77, 65, 51 |

Historical Synthesis Methods

Two pivotal historical methods for the synthesis of this compound are detailed below: the initial low-yield synthesis by Nenitzescu and Isacescu, and the subsequent high-yield method developed by Weston.

The Nenitzescu and Isacescu Synthesis (1933)

The first notable reported synthesis of this compound was achieved by Costin Nenitzescu and C.D. Isacescu in 1933. Their method involved the Friedel-Crafts alkylation of benzene (B151609) with allyl chloride using a metallic chloride catalyst. This approach, however, was characterized by low yields and the formation of byproducts.

Reaction Scheme:

C₆H₆ + CH₂=CHCH₂Cl --(FeCl₃ or ZnCl₂)--> C₆H₅CH₂CH(Cl)CH₃

Key Findings:

-

Catalyst: Ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) were used as catalysts.

-

Low Yield: The reaction produced this compound in low yields, with a reported optimum yield of only 28% at 20°C.[1]

-

Temperature Sensitivity: The reaction was highly sensitive to temperature. Above 14°C, the desired product could not be isolated, and at higher temperatures, the primary product was 1,2-diphenylpropane.[1]

-

Byproducts: A significant byproduct was 1,2-diphenylpropane, formed from the further reaction of the product with benzene.

The Weston High-Yield Synthesis (1948)

In 1948, Arthur W. Weston, working for Abbott Laboratories, developed a significantly improved method for the synthesis of this compound, which was later patented. This method also utilized a Friedel-Crafts reaction but with a crucial modification: the use of an organic nitro compound as a co-catalyst with anhydrous aluminum chloride. This innovation led to substantially higher yields and allowed the reaction to be carried out at lower and more controlled temperatures.

Reaction Scheme:

C₆H₆ + CH₂=CHCH₂Cl --(AlCl₃, Nitroalkane)--> C₆H₅CH₂CH(Cl)CH₃

Key Improvements:

-

Enhanced Yield: The addition of a nitro hydrocarbon, such as nitropropane, dramatically increased the yield of this compound.

-

Milder Conditions: The reaction could be effectively carried out at temperatures between -5°C and 0°C, which helped to minimize the formation of byproducts.

-

Catalyst System: The use of anhydrous aluminum chloride in conjunction with a nitro compound proved to be a more efficient catalytic system for this specific transformation.

Comparative Data of Historical Syntheses

The following table summarizes the key quantitative data for the two primary historical synthesis methods of this compound for easy comparison.

| Parameter | Nenitzescu and Isacescu (1933) | Weston (1948) |

| Reactants | Benzene, Allyl Chloride | Benzene, Allyl Chloride |

| Catalyst | Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂) | Anhydrous Aluminum Chloride (AlCl₃) |

| Co-catalyst/Solvent | None specified | Nitropropane |

| Reaction Temperature | 20°C (optimum) | -5°C to 0°C |

| Reported Yield | 28% (optimum) | "Good yield" (specific % not stated in patent) |

| Key Limitation | Low yield, byproduct formation at higher temperatures | Requires use of nitroalkanes |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Synthesis of this compound (Adapted from Nenitzescu and Isacescu, 1933)

Materials:

-

Benzene

-

Allyl chloride

-

Anhydrous ferric chloride (FeCl₃)

-

Ice bath

-

Distillation apparatus

Procedure:

-

A reaction vessel containing benzene is cooled in an ice bath to maintain a temperature of 20°C.

-

Anhydrous ferric chloride is added to the cooled benzene with stirring.

-

Allyl chloride is added dropwise to the stirred mixture, ensuring the temperature does not exceed 20°C.

-

The reaction mixture is stirred for several hours at 20°C.

-

After the reaction is complete, the mixture is carefully quenched with ice-water.

-

The organic layer is separated, washed with water and a dilute solution of sodium bicarbonate, and then dried over anhydrous magnesium sulfate.

-

The benzene is removed by distillation at atmospheric pressure.

-

The residue is then distilled under reduced pressure, collecting the fraction at 79°C/10 mmHg to yield this compound.

Protocol 2: High-Yield Synthesis of this compound (Weston, 1948)

Materials:

-

Anhydrous benzene (360 cc)

-

Nitropropane (260 cc)

-

Anhydrous aluminum chloride (77 g)

-

Allyl chloride (77 g) in an equal volume of dry benzene

-

Concentrated hydrochloric acid (50 cc)

-

Water (500 cc)

-

Sodium bicarbonate

-

Sodium sulfate

-

Ice-salt bath

-

Distillation apparatus

Procedure:

-

A mixture of anhydrous benzene and nitropropane is cooled in an ice-salt bath.

-

Anhydrous aluminum chloride is added slowly to the cooled mixture with continuous stirring.

-

A solution of allyl chloride in an equal volume of dry benzene is added slowly to the reaction mixture, maintaining the temperature between -5°C and 0°C.

-

After the addition is complete, stirring is continued for an additional 30 minutes.

-

The reaction mixture is then hydrolyzed by pouring it into a cold solution of concentrated hydrochloric acid in water.

-

The benzene layer is separated, and the aqueous phase is extracted with several equal volumes of additional benzene.

-

The combined benzene phases are dried over a mixture of sodium bicarbonate and sodium sulfate.

-

The solvent is removed by distillation, and the this compound is obtained by distillation at 70-74°C under a pressure of 3 mm Hg.[1]

Reaction Mechanisms and Visualizations

The synthesis of this compound via the Friedel-Crafts reaction of benzene with allyl chloride proceeds through an electrophilic aromatic substitution mechanism involving a carbocation intermediate. A key feature of this reaction is a carbocation rearrangement that leads to the formation of the more stable secondary carbocation, resulting in the desired product.

Friedel-Crafts Alkylation of Benzene with Allyl Chloride

The reaction is initiated by the activation of allyl chloride by the Lewis acid catalyst (e.g., AlCl₃) to form a primary carbocation. This primary carbocation then undergoes a rapid 1,2-hydride shift to form a more stable secondary carbocation. The benzene ring then acts as a nucleophile, attacking the secondary carbocation to form a resonance-stabilized carbocation intermediate (the sigma complex). Finally, a proton is eliminated from the sigma complex to restore the aromaticity of the ring and yield the final product, this compound.

Caption: Friedel-Crafts alkylation of benzene with allyl chloride.

Experimental Workflow: Weston Synthesis

The workflow for the high-yield synthesis of this compound as described by Weston involves a series of sequential steps, from the initial reaction to the final purification of the product.

Caption: Experimental workflow for the Weston synthesis.

Conclusion

The historical synthesis of this compound illustrates a classic example of the evolution of synthetic methodology, moving from a low-yield, difficult-to-control reaction to a more efficient and higher-yielding process. The initial work by Nenitzescu and Isacescu established a foundational route, while the subsequent innovation by Weston demonstrated the significant impact of catalyst systems and reaction conditions on the outcome of Friedel-Crafts alkylations. This technical guide provides researchers and drug development professionals with a detailed understanding of these seminal synthetic methods, offering valuable insights for the development of new synthetic routes and the optimization of existing processes.

References

A Technical Guide to (2-Chloropropyl)benzene: Properties, Synthesis, and Applications in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloropropyl)benzene is a halogenated aromatic hydrocarbon with significant applications as a chemical intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical industry as a precursor for certain classes of psychoactive substances. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its role in drug development.

Chemical Identity and Synonyms

This compound is known by a variety of systematic and common names. The compound exists as a racemate and as individual stereoisomers, ((R)-2-Chloropropyl)benzene and ((S)-2-Chloropropyl)benzene. Proper identification is crucial for experimental reproducibility and regulatory compliance.

| Identifier Type | Racemic this compound | (R)-enantiomer | (S)-enantiomer |

| IUPAC Name | 2-chloropropylbenzene[1] | [(2R)-2-chloropropyl]benzene | [(2S)-2-chloropropyl]benzene |

| CAS Number | 10304-81-1[1][2][3] | 55449-46-2 | 16583-73-6 |

| Synonyms | 1-Phenyl-2-chloropropane[1][2][3], 2-Chloro-1-phenylpropane[1][2][3], Benzene (B151609), (2-chloropropyl)-[1][2][3] | ((R)-2-Chloro-propyl)-benzene | ((2S)-2-Chloropropyl)benzene |

| Molecular Formula | C₉H₁₁Cl[1] | C₉H₁₁Cl | C₉H₁₁Cl |

| UNII | C5E5RQY77T[1] | RVA66T6FDZ | C4YL8W2A4J |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. This data is essential for its handling, characterization, and use in synthetic procedures.

| Property | Value | Reference |

| Molecular Weight | 154.63 g/mol [1] | PubChem |

| Appearance | Colorless liquid | General Knowledge |

| Boiling Point | 211.1°C at 760 mmHg | Guidechem |

| Density | 1.027 g/cm³ | Guidechem |

| Flash Point | 79.7°C | Guidechem |

| Refractive Index | 1.513 | Guidechem |

| Kovats Retention Index | 1138, 1127 (Standard non-polar column)[1] | NIST Mass Spectrometry Data Center[1] |

| ¹³C NMR Spectroscopy | Data available | W. Robien, Inst. of Org. Chem., Univ. of Vienna[1] |

| IR Spectroscopy | Data available | John Wiley & Sons, Inc.[1] |

| Mass Spectrometry (GC-MS) | Data available | NIST Mass Spectrometry Data Center[1] |

Synthesis of this compound

This compound can be synthesized through various methods. A common and effective laboratory-scale preparation involves the Friedel-Crafts alkylation of benzene with an appropriate chlorinating agent.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene with Allyl Chloride

This protocol is adapted from a patented method for the production of 2-chloro-1-phenylpropane.[4]

Materials:

-

Anhydrous benzene

-

Nitropropane

-

Anhydrous aluminum chloride

-

Allyl chloride

-

Concentrated hydrochloric acid

-

Water

-

Sodium bicarbonate

-

Sodium sulfate

Equipment:

-

Round-bottom flask with continuous stirring

-

Dropping funnel

-

Cooling bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a suitable reaction vessel, prepare a cooled mixture of approximately 360 cc of anhydrous benzene and 260 cc of nitropropane.

-

With continuous stirring, slowly add about 77 grams of anhydrous aluminum chloride to the mixture.

-

Prepare a solution of 77 grams of allyl chloride in an equal volume of dry benzene.

-

Slowly add the allyl chloride solution to the reaction mixture, maintaining the temperature between -5°C and 0°C.

-

After the addition is complete, continue stirring for approximately 30 minutes.

-

Hydrolyze the reaction mixture in a cold solution of 50 cc of concentrated hydrochloric acid in 500 cc of water.

-

Separate the benzene layer and extract the aqueous phase with several equal volumes of additional benzene.

-

Combine the benzene phases and dry them over a mixture of sodium bicarbonate and sodium sulfate.

-

Isolate the 2-chloro-1-phenylpropane by distillation at 70-74°C under a pressure of 3 mm.[4]

Synthesis Workflow

Caption: Synthesis of this compound via Friedel-Crafts Alkylation.

Application in Drug Development: Precursor to Amphetamine

This compound serves as a key intermediate in the synthesis of amphetamine and related compounds. The following outlines a potential synthetic route from this compound to amphetamine, which is of significant interest to drug development professionals and forensic chemists.

Synthetic Pathway to Amphetamine

The conversion of this compound to amphetamine typically involves amination, where the chlorine atom is displaced by an amino group.

Caption: Conversion of this compound to Amphetamine.

Disclaimer: The information provided on the synthesis of amphetamine is for academic and research purposes only. The synthesis of controlled substances is illegal in many jurisdictions and should only be carried out by licensed professionals in appropriate facilities.

Conclusion

This compound is a versatile chemical intermediate with well-defined properties and established synthetic routes. Its significance in the pharmaceutical industry, particularly as a precursor in the synthesis of amphetamines, underscores the importance of understanding its chemistry for researchers and professionals in drug development and related fields. The data and protocols presented in this guide are intended to support further research and development activities involving this compound.

References

Literature review on the chemistry of (2-Chloropropyl)benzene

An In-depth Technical Guide to the Chemistry of (2-Chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the chemistry of this compound (CAS No. 10304-81-1). It covers the compound's physical and spectroscopic properties, detailed experimental protocols for its synthesis and key reactions, and its applications as a versatile intermediate in organic synthesis, particularly in the context of pharmaceutical development.

Properties of this compound

This compound, also known as 1-phenyl-2-chloropropane, is a colorless liquid organic compound.[1] It is a key synthetic intermediate due to the reactivity of the secondary alkyl chloride group.[1]

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below, compiled from various chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Cl | [2][3] |

| Molecular Weight | 154.64 g/mol | [2][4] |

| CAS Number | 10304-81-1 | [2][3] |

| Appearance | Colorless liquid | [1] |

| Density | 1.027 g/cm³ | [2][5] |

| Boiling Point | 211.1 °C at 760 mmHg | [1][2][5] |

| Flash Point | 79.7 °C | [1][2][5] |

| Refractive Index | 1.513 | [1][2][5] |

| Vapor Pressure | 0.27 mmHg at 25 °C | [1][2] |

| LogP | 3.2 |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While complete, high-resolution spectra are best obtained experimentally, the following table summarizes expected and reported spectroscopic data based on its chemical structure and available literature.

| Spectroscopy | Expected/Reported Data |

| ¹H NMR | - ~7.1-7.3 ppm: Multiplet, 5H (Aromatic protons, C₆H₅) - ~4.2-4.5 ppm: Multiplet, 1H (Methine proton, -CH(Cl)-) - ~2.9-3.2 ppm: Multiplet, 2H (Methylene protons, -CH₂-) - ~1.5 ppm: Doublet, 3H (Methyl protons, -CH₃) |

| ¹³C NMR | - ~138-140 ppm: Quaternary aromatic carbon - ~126-129 ppm: Aromatic CH carbons - ~55-60 ppm: Methine carbon (-CH(Cl)-) - ~45-50 ppm: Methylene carbon (-CH₂-) - ~20-25 ppm: Methyl carbon (-CH₃) |

| Mass Spec. (EI) | - m/z 154/156: Molecular ion peak [M]⁺ (ratio ~3:1 due to ³⁵Cl/³⁷Cl isotopes)[3] - m/z 118: [M - HCl]⁺, loss of hydrogen chloride - m/z 91: Base peak, corresponding to the stable benzyl (B1604629) or tropylium (B1234903) cation [C₇H₇]⁺[3] |

| Infrared (IR) | - ~3030-3080 cm⁻¹: Aromatic C-H stretch - ~2850-2960 cm⁻¹: Aliphatic C-H stretch - ~1600, 1495, 1450 cm⁻¹: Aromatic C=C ring stretches - ~690-770 cm⁻¹: C-Cl stretch |

Synthesis of this compound

This compound is typically synthesized via the alkylation of benzene (B151609) with an allyl halide. A notable method involves a Friedel-Crafts-type reaction using a catalyst system designed to favor the desired product and minimize side reactions.

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a patented method for producing 2-chloro-1-phenylpropane in high yield.

Materials:

-

Anhydrous benzene (360 mL)

-

Nitropropane (260 mL)

-

Anhydrous aluminum chloride (77 g)

-

Allyl chloride (77 g) dissolved in an equal volume of dry benzene

-

Concentrated hydrochloric acid (50 mL) in water (500 mL) for hydrolysis

-

Sodium bicarbonate-sodium sulfate (B86663) mixture for drying

Procedure:

-

Catalyst Preparation: In a suitable reaction vessel equipped with a stirrer and cooling bath, prepare a mixture of anhydrous benzene (360 mL) and nitropropane (260 mL). Cool the mixture.

-

Catalyst Addition: Slowly add anhydrous aluminum chloride (77 g) to the cooled mixture with continuous stirring.

-

Reactant Addition: Prepare a solution of allyl chloride (77 g) in an equal volume of dry benzene. Slowly add this solution to the reaction mixture. Maintain the temperature of the reaction between -5 °C and 0 °C throughout the addition.

-

Reaction Completion: After the addition of the allyl chloride solution is complete, continue stirring for an additional 30 minutes.

-

Hydrolysis: Pour the reaction mixture into a cold solution of concentrated hydrochloric acid (50 mL) in water (500 mL) to hydrolyze the mixture and quench the catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the benzene layer. Extract the aqueous phase with several equal volumes of additional benzene.

-

Drying and Purification: Combine all benzene phases and dry them over a sodium bicarbonate-sodium sulfate mixture. Filter the drying agent.

-

Isolation: Obtain the final product, 2-chloro-1-phenylpropane, by distillation of the dried organic phase under reduced pressure (boiling point: 70-74 °C at 3 mm Hg).

Chemical Reactivity

The chemistry of this compound is dominated by the reactivity of the C-Cl bond at a secondary, benzylic-like position. It can undergo both nucleophilic substitution and elimination reactions, with the pathway often determined by the reaction conditions (nucleophile/base strength, solvent, temperature).

Nucleophilic Substitution and Elimination Mechanisms

This compound can react via competing SN1/E1 and SN2/E2 pathways. The benzylic position can stabilize a carbocation intermediate, favoring unimolecular pathways (SN1/E1), especially with weak nucleophiles/bases in polar protic solvents. Strong, bulky bases favor the E2 pathway, while strong, non-bulky nucleophiles favor the SN2 pathway.

Caption: Competing unimolecular and bimolecular reaction pathways.

Representative Experimental Protocols

A. Protocol for Nucleophilic Substitution (Synthesis of 1-Phenyl-2-aminopropane)

This protocol describes the amination of this compound, a key step towards producing arylpropylamines.

Materials:

-

This compound (1 mole equivalent)

-

Aqueous ammonia (B1221849) (concentrated solution, large excess)

-

Diethyl ether

Procedure:

-

In a sealed pressure vessel, combine this compound with a large excess of concentrated aqueous ammonia in ethanol.

-

Heat the mixture at a temperature of 100-120 °C for several hours. The progress of the reaction should be monitored by TLC or GC.

-

After cooling, vent the vessel carefully. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

-

Add water and diethyl ether to the residue and transfer to a separatory funnel.

-

Make the aqueous layer basic with NaOH solution to deprotonate the ammonium (B1175870) salt.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate to yield the crude amine product.

-

Purify the resulting arylpropylamine by vacuum distillation.

B. Protocol for Elimination (Synthesis of Phenylpropene)

This protocol describes the dehydrochlorination to form an alkene.

Materials:

-

This compound (1 mole equivalent)

-

Potassium tert-butoxide (1.1 mole equivalents)

-

Anhydrous tetrahydrofuran (B95107) (THF) or tert-butanol

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), dissolve this compound in anhydrous THF.

-

Cool the solution in an ice bath.

-

Slowly add potassium tert-butoxide to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by carefully adding water.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, a mixture of phenylpropene isomers, can be purified by distillation.

Applications in Pharmaceutical Development

This compound and its derivatives are valuable precursors in the synthesis of pharmaceutically active compounds. A primary application is in the synthesis of arylpropylamines, a class of compounds known for their physiological effects.

The amination of 2-chloro-1-phenylpropane is a direct route to the core structure of benzedrine (1-phenyl-2-propylamine) and its derivatives, which are known for their pressor amine activity (ability to increase blood pressure). This makes this compound a key starting material for research into new compounds with potential cardiovascular or neurological activity.

Caption: Role as an intermediate in pharmaceutical research.

Conclusion

This compound is a versatile chemical intermediate with a rich chemistry centered on its secondary alkyl chloride functionality. Its well-defined synthesis and predictable reactivity in substitution and elimination reactions make it a valuable building block in organic synthesis. For researchers in drug development, its role as a direct precursor to the arylpropylamine scaffold provides a reliable pathway for the exploration of novel therapeutic agents. A thorough understanding of its properties and reaction pathways is essential for its effective application in the laboratory and in the development of new pharmaceuticals.

References

An In-Depth Technical Guide to the Safety and Handling of (2-Chloropropyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (2-Chloropropyl)benzene (CAS No. 10304-81-1), a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory and manufacturing personnel and to minimize environmental impact.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling. This data is essential for designing appropriate storage, handling, and emergency response procedures.

| Property | Value | Source |

| CAS Number | 10304-81-1 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁Cl | [2][3][4][5] |

| Molecular Weight | 154.64 g/mol | [3][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive sweet, floral scent | [1] |

| Boiling Point | 211.1 °C at 760 mmHg | [2][4] |

| Flash Point | 79.7 °C (Closed Cup) | [2][4] |

| Density | 1.027 g/cm³ | [2][4] |

| Vapor Pressure | 0.27 mmHg at 25°C | [2][4] |

| Refractive Index | 1.513 | [2][4] |

| LogP (Octanol/Water Partition Coefficient) | 2.85640 | [4] |

Hazard Identification and GHS Classification

Potential Hazards:

-

Flammability: It is a combustible liquid and its vapor may form flammable mixtures with air.[6]

-

Skin and Eye Irritation/Corrosion: Expected to be a skin, eye, and respiratory tract irritant.[1] Direct contact can cause irritation.

Experimental Protocols for Safety Assessment

Standardized experimental protocols are crucial for accurately determining the hazardous properties of chemicals. The following are summaries of key experimental methodologies relevant to the safety assessment of this compound.

Flash Point Determination (Pensky-Martens Closed Cup Method - ASTM D93)

The flash point is a critical measure of the flammability of a liquid. The Pensky-Martens closed-cup method is a widely accepted standard.[8][9][10][11][12]

Methodology:

-

Apparatus: A brass test cup with a close-fitting lid, a stirring device, a controlled heating source, and an ignition source applicator.[10]

-

Procedure:

-

The test specimen is placed in the cup to a specified level.[10]

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[8][10]

-

At specified temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[8][10]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the specimen to ignite with a distinct flash inside the cup.[10]

-

-

Procedures A, B, and C: The ASTM D93 standard includes different procedures based on the viscosity and expected flash point of the material being tested.[8][11][12]

In Vitro Skin Corrosion Assessment (OECD Test Guideline 431)

This test guideline describes an in vitro procedure using a reconstructed human epidermis (RhE) model to identify corrosive chemicals, thus avoiding the use of live animals.[13][14][15][16][17]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[13][15]

-

Procedure:

-

The test chemical is applied topically to the surface of the RhE tissue.[17]

-

The tissue is exposed to the chemical for defined periods (e.g., 3 minutes and 1 hour).[14]

-

After exposure, the tissue is rinsed and incubated.

-

Cell viability is then determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells.[13]

-

-

Classification: A chemical is identified as corrosive if the cell viability falls below certain thresholds after specific exposure times.[14][15] For example, if the cell viability is less than 50% after a 3-minute exposure, or less than 15% after a 1-hour exposure, the substance is considered corrosive.[14]

Handling and Storage Precautions

Proper handling and storage procedures are essential to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin and eyes.[18]

-

Do not breathe vapors or mists.

-

Use only non-sparking tools and take precautionary measures against static discharges.

-

Wear appropriate personal protective equipment (see Section 5).

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[18]

-

Keep away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure adequate ventilation.

-

Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.

-

Containment: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Do not use combustible materials like sawdust.

-

Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

-

Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Visualizations

Chemical Spill Response Workflow

Caption: Figure 1: Workflow for handling a spill of this compound.

Personal Protective Equipment (PPE) for Handling this compound

Caption: Figure 2: Essential PPE for handling this compound.

Toxicological Information

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | Data not available |

| Acute Dermal Toxicity (LD50) | Data not available |

| Acute Inhalation Toxicity (LC50) | Data not available |

| Skin Corrosion/Irritation | Expected to be an irritant |

| Serious Eye Damage/Irritation | Expected to be an irritant |

| Respiratory or Skin Sensitization | Data not available |

| Germ Cell Mutagenicity | Data not available |

| Carcinogenicity | Data not available |

| Reproductive Toxicity | Data not available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Data not available |

| Aspiration Hazard | Data not available |

Occupational Exposure Limits

Currently, there are no established specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) from OSHA or Threshold Limit Values (TLVs) from ACGIH, for this compound. In the absence of specific limits, it is prudent to handle this chemical in a manner that minimizes all routes of exposure. For context, the OELs for Benzene are very low due to its carcinogenicity.[19][20]

Disposal Considerations

All waste materials containing this compound must be disposed of as hazardous waste. Follow all applicable local, state, and federal regulations for the disposal of chemical waste. Do not allow this chemical to enter the environment.

Disclaimer: This document is intended as a guide and is not exhaustive. It is the responsibility of the user to conduct a thorough risk assessment before handling this compound and to ensure that all safety precautions are in place. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

- 1. lookchem.com [lookchem.com]

- 2. Benzene,(2-chloropropyl)- | CAS#:10304-81-1 | Chemsrc [chemsrc.com]

- 3. This compound | C9H11Cl | CID 231365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. ((2S)-2-Chloropropyl)benzene | C9H11Cl | CID 12423104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 9. precisionlubrication.com [precisionlubrication.com]

- 10. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]

- 11. store.astm.org [store.astm.org]

- 12. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. tecolab-global.com [tecolab-global.com]

- 15. senzagen.com [senzagen.com]

- 16. thepsci.eu [thepsci.eu]

- 17. oecd.org [oecd.org]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. nj.gov [nj.gov]

- 20. BENZENE | Occupational Safety and Health Administration [osha.gov]

Thermochemical Data for (2-Chloropropyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available thermochemical data for (2-Chloropropyl)benzene. Due to a lack of readily available experimental thermochemical values in peer-reviewed literature, this document presents calculated data and outlines the established experimental protocols that would be utilized for their determination.

Data Presentation

The following table summarizes the calculated thermochemical properties for this compound. It is critical to note that these values are estimations derived from the Joback group contribution method and have not been experimentally verified.

| Property | Symbol | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (gas) | ΔfG° | 122.94 | kJ/mol | Joback Calculated[1] |

| Standard Enthalpy of Formation (gas) | ΔfH°gas | -13.58 | kJ/mol | Joback Calculated[1] |

Experimental Protocols

While specific experimental data for this compound is not publicly available, the following are detailed methodologies for key experiments that would be employed to determine its thermochemical properties. These protocols are standard in thermochemistry for halogenated aromatic hydrocarbons.

Determination of Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation of this compound in its liquid state would be determined from its enthalpy of combustion, measured using a static-bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is placed in a crucible within a stainless steel combustion bomb. A known amount of a suitable auxiliary substance, such as mineral oil, may be used to ensure complete combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with approximately 3 MPa of pure oxygen. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel filled with a known mass of water. The calorimeter is equipped with a high-precision thermometer.

-

Combustion: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached.

-

Analysis of Products: After combustion, the gaseous products are analyzed for carbon dioxide to confirm complete combustion. The liquid phase in the bomb is titrated to determine the amount of nitric acid and hydrochloric acid formed.

-

Calculation: The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid. The standard enthalpy of combustion is then calculated from the corrected temperature rise and the energy equivalent of the calorimeter, applying corrections for the formation of acids and other side reactions. The standard enthalpy of formation is then derived using Hess's Law.

Determination of Enthalpy of Vaporization and Fusion via Differential Scanning Calorimetry (DSC)

The enthalpies of phase transitions, such as fusion and vaporization, can be determined using differential scanning calorimetry.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.

-

DSC Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere.

-

Data Analysis: The DSC instrument measures the difference in heat flow to the sample and the reference as a function of temperature. The enthalpy of fusion (ΔfusH) is determined by integrating the area of the peak corresponding to the melting process. Similarly, the enthalpy of vaporization (ΔvapH) can be determined by analyzing the vaporization endotherm.

Logical Relationships and Reaction Pathways

This compound can undergo various chemical reactions. One common pathway is nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The following diagram illustrates a typical SN1 reaction of this compound with water.

Caption: Nucleophilic substitution pathway of this compound.

References

An In-depth Technical Guide to the Isomers of Chloropropylbenzene and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of chloropropylbenzene, compounds of significant interest in organic synthesis and as versatile intermediates in the development of pharmaceutical agents. This document details their physical and chemical properties, outlines synthetic methodologies, and explores their applications, with a focus on providing practical information for laboratory and research settings.

Introduction to Chloropropylbenzene Isomers

Chloropropylbenzene (C₉H₁₁Cl) exists in several isomeric forms, which can be broadly categorized into two main groups: those with the chlorine atom substituted on the benzene (B151609) ring and those with the chlorine atom on the propyl side chain. The position of these substituents dramatically influences the physical, chemical, and biological properties of the molecule. Understanding the distinct characteristics of each isomer is crucial for their effective utilization in research and drug development.

A classification of the primary isomers of chloropropylbenzene is presented below.

Physical and Spectroscopic Properties

The physical and spectroscopic properties of the chloropropylbenzene isomers are summarized in the following tables for easy comparison. These properties are essential for identification, purification, and predicting the behavior of these compounds in various chemical environments.

Table 1: Physical Properties of Chloropropylbenzene Isomers

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

| 1-Chloro-2-propylbenzene | 1730-86-5 | C₉H₁₁Cl | 154.64 | - | 199-200 | 1.03 | 1.521 |

| 1-Chloro-3-propylbenzene | 57430-24-7 | C₉H₁₁Cl | 154.64 | - | 196-197 | 1.02 | 1.517 |

| 1-Chloro-4-propylbenzene | 52944-34-0 | C₉H₁₁Cl | 154.64 | - | 201-202 | 1.02 | 1.518 |

| (1-Chloropropyl)benzene | 934-11-2 | C₉H₁₁Cl | 154.64 | 157-158[1] | 50-52 @ 1 Torr[1] | 1.039 @ 24°C[1] | 1.525 |

| This compound | 10304-81-1 | C₉H₁₁Cl | 154.64 | - | 211.1 @ 760 mmHg | 1.027 | 1.513 |

| (3-Chloropropyl)benzene | 104-52-9 | C₉H₁₁Cl | 154.64 | -51 | 219-221 | 1.05 | 1.522 |

Table 2: Spectroscopic Data of Chloropropylbenzene Isomers

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Key IR Peaks (cm⁻¹) | Key Mass Spec (m/z) |

| 1-Chloro-2-propylbenzene | 7.3-7.0 (m, 4H), 2.6 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H) | 141.2, 133.5, 130.2, 129.5, 126.8, 125.9, 37.2, 24.1, 13.9 | 3060, 2960, 1590, 1480, 1040, 750 | 154, 125, 119, 91 |

| 1-Chloro-3-propylbenzene | 7.2-7.0 (m, 4H), 2.5 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H) | 144.1, 134.0, 129.6, 128.3, 126.3, 126.1, 37.8, 24.5, 13.8 | 3060, 2960, 1595, 1475, 780 | 154, 125, 119, 91 |

| 1-Chloro-4-propylbenzene | 7.25 (d, 2H), 7.1 (d, 2H), 2.5 (t, 2H), 1.6 (m, 2H), 0.9 (t, 3H) | 141.8, 131.8, 129.9, 128.5, 37.2, 24.4, 13.8 | 3050, 2960, 1590, 1490, 1090, 820 | 154, 125, 119, 91 |

| (1-Chloropropyl)benzene | 7.4-7.2 (m, 5H), 4.8 (t, 1H), 2.1 (m, 2H), 1.0 (t, 3H) | 141.9, 128.7, 128.1, 126.5, 67.2, 33.8, 12.0 | 3060, 2970, 1495, 1455, 760, 700 | 154, 119, 117, 91 |

| This compound | 7.3-7.1 (m, 5H), 4.3 (m, 1H), 3.1 (dd, 1H), 2.9 (dd, 1H), 1.5 (d, 3H) | 138.2, 129.4, 128.6, 126.8, 55.9, 47.1, 23.0 | 3060, 2970, 1495, 1455, 740, 700 | 154, 119, 91 |

| (3-Chloropropyl)benzene | 7.3-7.1 (m, 5H), 3.5 (t, 2H), 2.8 (t, 2H), 2.1 (m, 2H)[2] | 140.7, 128.5, 128.4, 126.1, 44.9, 34.2, 32.5[3] | 3060, 2960, 1495, 1455, 750, 700[4] | 154, 118, 91[5] |

Synthesis of Chloropropylbenzene Isomers

The synthesis of chloropropylbenzene isomers can be achieved through various established organic chemistry reactions. The choice of synthetic route depends on the desired isomer.

Synthesis of Ring-Substituted Isomers

The general strategy for synthesizing 1-chloro-2-propylbenzene, 1-chloro-3-propylbenzene, and 1-chloro-4-propylbenzene involves a two-step process: Friedel-Crafts acylation followed by a reduction reaction.[6][7] This approach avoids the carbocation rearrangement that can occur during direct Friedel-Crafts alkylation with propyl halides.

The following diagram illustrates the general synthetic workflow for the preparation of ring-substituted chloropropylbenzene isomers.

Experimental Protocol: Synthesis of 1-Chloro-4-propylbenzene

This protocol is a representative example for the synthesis of a ring-substituted isomer.

-

Friedel-Crafts Acylation:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (B109758) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.

-

After stirring for 15 minutes, add chlorobenzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Pour the reaction mixture slowly onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate (B86663) and concentrate under reduced pressure to obtain a mixture of chloropropiophenone isomers.

-

The para-isomer can be separated from the ortho-isomer by fractional distillation or column chromatography.

-

-

Clemmensen Reduction:

-

Prepare amalgamated zinc by stirring zinc dust (3.0 eq) with a 5% aqueous solution of mercuric chloride for 10 minutes. Decant the aqueous solution.

-

To the amalgamated zinc, add concentrated hydrochloric acid, water, and the separated 4-chloropropiophenone (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 6-8 hours. Additional portions of hydrochloric acid may be added during the reflux period.

-